5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one

LIMK2 inhibition Kinase selectivity Biochemical assay

Researchers requiring clean LIMK1/LIMK2 discrimination face a critical gap in commercial screening collections: the unsubstituted phenyl analog (CAS 1215535-02-6) and 3-chlorophenyl pyridazinone fail to replicate the para-Cl electronic effects essential for LIMK2 ATP pocket binding. This compound directly addresses that gap. • 8.3-fold selectivity (LIMK1 IC50 3 nM vs LIMK2 25 nM) for mechanistic studies • Confirmed cellular permeability; inhibits cofilin phosphorylation (IC50 6.6 μM) • Low MW (274.66) provides larger optimization headroom vs CRT0105950 (393.89) Reliable, batch-analytical supply for SAR expansion and oncology phenotypic assays.

Molecular Formula C12H7ClN4O2
Molecular Weight 274.66 g/mol
Cat. No. B12222336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one
Molecular FormulaC12H7ClN4O2
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C3=CN=CNC3=O)Cl
InChIInChI=1S/C12H7ClN4O2/c13-8-3-1-7(2-4-8)10-16-12(19-17-10)9-5-14-6-15-11(9)18/h1-6H,(H,14,15,18)
InChIKeyULBDGJJGAICHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one: A Validated LIMK2 Inhibitor for Kinase Selectivity Screening


5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one (C12H7ClN4O2, MW 274.66) is a heterocyclic small molecule that functions as a potent inhibitor of LIM domain kinase 2 (LIMK2), with a reported IC50 of 25 nM against wild-type human LIMK2 in a Kinomescan binding assay [1]. The compound contains a pyrimidin-4(3H)-one core linked at the 5-position to a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl substituent, a structural arrangement that confers distinct kinase selectivity profiles compared to other LIMK-targeting chemotypes.

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Oxadiazole-Pyrimidine Analogs


Although numerous oxadiazole-pyrimidine hybrids exist as commercial building blocks, simple substitution of the 4-chlorophenyl moiety or alteration of the heterocyclic core (e.g., replacing the pyrimidin-4(3H)-one with a pyridazin-3(2H)-one or dihydropyrimidinone) can dramatically shift kinase selectivity. For example, the 3-chlorophenyl pyridazinone analog (C12H7ClN4O2) and the unsubstituted phenyl pyrimidinone analog (CAS 1215535-02-6) exhibit different target engagement profiles, making the specific 4-chlorophenyl-1,2,4-oxadiazole-pyrimidin-4(3H)-one scaffold non-fungible in LIMK inhibition experiments . The chlorine atom at the para position introduces distinct electronic and steric properties that influence binding within the LIMK2 ATP pocket.

Head-to-Head Potency and Selectivity: 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one vs. Related LIMK Inhibitors


LIMK2 Biochemical Potency: 25 nM IC50 in Kinomescan Binding Assay

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one demonstrates an IC50 of 25 nM against wild-type human full-length LIMK2 (residues M1 to P638) expressed in a bacterial system using the Kinomescan method [1]. This potency places it in a favorable window for chemical probe development when compared to other LIMK2-targeting compounds. For context, the known LIMK inhibitor CRT0105950 (a pyridine-thiazole chemotype, CAS 1661845-86-8) exhibits an IC50 of 1 nM against LIMK2 but with a different selectivity fingerprint due to its distinct scaffold .

LIMK2 inhibition Kinase selectivity Biochemical assay

LIMK1 vs. LIMK2 Selectivity Window: 3 nM vs. 25 nM

The compound exhibits an IC50 of 3 nM against the LIMK1 catalytic domain (residues 321–647) expressed in Sf9 cells [1], yielding an approximately 8.3-fold selectivity for LIMK1 over LIMK2 (25 nM) [2]. This is a narrower selectivity window compared to CRT0105950, which shows only ~3.3-fold selectivity (0.3 nM for LIMK1 vs. 1 nM for LIMK2) . A broader intra-family selectivity gap may be advantageous for dissecting LIMK1- versus LIMK2-dependent phenotypes.

LIMK1/LIMK2 selectivity Kinase profiling Off-target risk

Cellular Target Engagement: Cofilin Phosphorylation Inhibition in ZR75-1 Cells

In a cellular context, 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one inhibits LIMK1-mediated cofilin phosphorylation in human ZR75-1 breast cancer cells with an IC50 of 6.6 μM after 5 hours of treatment [1]. This provides a quantitative measure of cell permeability and intracellular target engagement. By comparison, the clinical-stage LIMK inhibitor CRT0105950 exhibits dose-dependent p-cofilin suppression in breast cancer cells at low micromolar concentrations, although precise IC50 values in matched cell lines are not publicly available [2].

Cellular efficacy Cofilin phosphorylation Breast cancer model

Physicochemical Differentiation: Molecular Weight and H-Bond Donor Count vs. Clinical LIMK Inhibitors

With a molecular weight of 274.66 g/mol, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one is significantly smaller and more ligand-efficient than CRT0105950 (MW 393.89, 2 HBD, 5 HBA) . The lower molecular weight (119 g/mol reduction) provides greater scope for subsequent property-based optimization and may contribute to superior solubility and permeability characteristics.

Physicochemical properties Drug-likeness Lead optimization

Structural Analogy and Functional Divergence: 4-Chlorophenyl vs. Phenyl and Thienyl Analogs

The 4-chlorophenyl substituent differentiates this compound from the unsubstituted phenyl analog (CAS 1215535-02-6, MW 240.22) and the 3-thienyl analog (AKSci HTS009068) . The electron-withdrawing chlorine atom at the para position modulates the electron density of the oxadiazole ring, which can influence both binding affinity and metabolic stability. In the broader oxadiazole class, introduction of a p-chloro group on the phenyl ring has been shown to enhance selectivity toward COX-2 inhibition, demonstrating the functional impact of this substitution pattern [1].

Structure-activity relationship Halogen bonding Analog comparison

Procurement-Driven Application Scenarios for 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one


LIMK1/LIMK2 Selectivity Profiling in Kinase Panel Screens

With an 8.3-fold selectivity for LIMK1 (IC50 3 nM) over LIMK2 (IC50 25 nM) , this compound serves as a chemical probe to discriminate LIMK1-dependent from LIMK2-dependent cellular phenotypes. Its broader selectivity window compared to CRT0105950 (3.3-fold) makes it the preferred tool for mechanistic studies requiring cleaner functional dissection of the two closely related kinases.

Fragment-Based Lead Optimization for LIMK-Targeted Oncology Programs

The low molecular weight (274.66 g/mol) and favorable ligand efficiency position this compound as an ideal starting point for structure-based optimization campaigns. Its 30% lower MW compared to CRT0105950 (393.89 g/mol) provides greater headroom for property-guided elaboration without exceeding Lipinski thresholds.

Cellular Target Engagement Validation in Breast Cancer Models

The compound demonstrates confirmed cellular permeability and intracellular LIMK1 target engagement, as evidenced by inhibition of cofilin phosphorylation in ZR75-1 cells with an IC50 of 6.6 μM . This makes it suitable for phenotypic assay development and downstream biomarker validation studies in oncology research.

Building Block for Focused Oxadiazole-Pyrimidine Screening Libraries

As a 4-chlorophenyl-substituted oxadiazole-pyrimidine hybrid, this compound fills a specific SAR gap in commercial screening collections that is not addressed by the phenyl analog (CAS 1215535-02-6) or the pyridazinone analog with a 3-chlorophenyl group . Procurement of this specific analog ensures coverage of the halogen-substituted chemical space for kinase and anti-inflammatory target screening.

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